molecular formula C19H28N2O2 B2643855 tert-Butyl 3-allyl-3-(benzylamino)pyrrolidine-1-carboxylate CAS No. 1936302-93-0

tert-Butyl 3-allyl-3-(benzylamino)pyrrolidine-1-carboxylate

Cat. No.: B2643855
CAS No.: 1936302-93-0
M. Wt: 316.445
InChI Key: DWUHKFZKCBRMNP-UHFFFAOYSA-N
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Description

tert-Butyl 3-allyl-3-(benzylamino)pyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C19H28N2O2 and a molar mass of 316.44 g/mol . This compound is characterized by its pyrrolidine ring, which is substituted with an allyl group, a benzylamino group, and a tert-butyl ester group. It is used in various chemical and pharmaceutical research applications due to its unique structure and reactivity.

Preparation Methods

The synthesis of tert-Butyl 3-allyl-3-(benzylamino)pyrrolidine-1-carboxylate typically involves the following steps:

Chemical Reactions Analysis

tert-Butyl 3-allyl-3-(benzylamino)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde, depending on the oxidizing agent used.

    Reduction: The benzylamino group can be reduced to form a primary amine.

    Substitution: The tert-butyl ester group can undergo nucleophilic substitution reactions to form different esters or amides.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases or acids for substitution and hydrolysis reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-Butyl 3-allyl-3-(benzylamino)pyrrolidine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands due to its unique structure.

    Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl 3-allyl-3-(benzylamino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor ligand, depending on its structure and functional groups. The allyl and benzylamino groups play a crucial role in its binding affinity and specificity towards the target molecules .

Comparison with Similar Compounds

tert-Butyl 3-allyl-3-(benzylamino)pyrrolidine-1-carboxylate can be compared with similar compounds such as:

The unique combination of the allyl and benzylamino groups in this compound makes it distinct and valuable for various research and industrial applications.

Properties

IUPAC Name

tert-butyl 3-(benzylamino)-3-prop-2-enylpyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2/c1-5-11-19(20-14-16-9-7-6-8-10-16)12-13-21(15-19)17(22)23-18(2,3)4/h5-10,20H,1,11-15H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWUHKFZKCBRMNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(CC=C)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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